(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate
Brand Name: Vulcanchem
CAS No.: 82911-78-2
VCID: VC21537287
InChI: InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
SMILES: COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C19H19NO5
Molecular Weight: 341.4 g/mol

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate

CAS No.: 82911-78-2

Cat. No.: VC21537287

Molecular Formula: C19H19NO5

Molecular Weight: 341.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate - 82911-78-2

CAS No. 82911-78-2
Molecular Formula C19H19NO5
Molecular Weight 341.4 g/mol
IUPAC Name methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxypropanoate
Standard InChI InChI=1S/C19H19NO5/c1-24-18(22)17(10-21)20-19(23)25-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17,21H,10-11H2,1H3,(H,20,23)/t17-/m0/s1
Standard InChI Key QQQVLIVWQMWACQ-KRWDZBQOSA-N
Isomeric SMILES COC(=O)[C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
SMILES COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES COC(=O)C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Chemical Identity and Structure

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is a protected form of L-serine, where the amino group is protected by the 9-fluorenylmethyloxycarbonyl (Fmoc) group and the carboxylic acid function is converted to a methyl ester. This protection strategy is fundamentally important for controlling reactivity during peptide synthesis and other chemical transformations .

The compound features three key functional groups:

  • The Fmoc protecting group at the N-terminus

  • A methyl ester at the C-terminus

  • A free hydroxyl group on the serine side chain

This specific arrangement allows for selective chemical manipulations in complex synthesis pathways and provides a foundation for numerous biotechnological applications .

Physical and Chemical Properties

The physical and chemical properties of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate are summarized in the following table:

PropertyValue
CAS Number82911-78-2
Molecular FormulaC19H19NO5
Molecular Weight341.36 g/mol
Physical State (20°C)White to off-white powder
Melting Point128-130°C
Optical Rotation+7 ~ +11° (c=1.1, CHCl3)
Density1.285±0.06 g/cm³ (Predicted)
Boiling Point579.4±45.0°C (Predicted)
pKa10.07±0.46 (Predicted)
Index of Refraction1.595

This compound exhibits chirality with a specific optical rotation, confirming its stereochemical purity. The compound is stable at room temperature but should be stored in a cool, dry place for long-term preservation .

Synthesis Methods

The synthesis of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate typically follows a multi-step process starting from L-serine. One established synthetic route involves:

Applications in Biochemical Research

Peptide Synthesis

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate serves as a key building block in solid-phase peptide synthesis. The Fmoc protection strategy allows for selective deprotection under mild basic conditions (typically piperidine in DMF), making it compatible with various side-chain protecting groups .

The compound is particularly valuable in the synthesis of:

  • Bioactive peptides

  • Peptide libraries for drug discovery

  • Enzyme substrates and inhibitors

  • Peptide-based biomaterials

Drug Development

In pharmaceutical research, this compound plays a critical role in developing new therapeutic candidates:

ApplicationDetailsTherapeutic Area
Neurological Drug DesignUsed to modify amino acids for enhanced blood-brain barrier permeabilityCentral nervous system disorders
Peptide-Based DrugsEnables precise construction of peptide therapeuticsVarious including cancer and infectious diseases
Prodrug DesignFacilitates the creation of serine-based prodrugsImproved drug delivery systems

The hydroxyl side chain of serine provides a valuable functional handle for further modifications, enabling the creation of diverse drug candidates .

Bioconjugation

(S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate is utilized in bioconjugation processes to create:

  • Targeted drug delivery systems

  • Imaging agents

  • Biomolecule-surface attachments

  • Protein-polymer conjugates

The compound's reactive sites allow for controlled attachment to various biological and synthetic molecules, making it valuable for developing sophisticated biomedical technologies.

Protein Engineering

In protein engineering applications, this compound enables:

  • Site-specific protein modifications

  • Introduction of post-translational modification mimetics

  • Enhanced protein stability

  • Novel protein functionalities

Research has demonstrated that serine side-chains are strategic sites of post-translational modifications, making Fmoc-protected serine derivatives particularly valuable for studying and manipulating these processes .

Analytical Chemistry

In analytical applications, the compound is employed to:

  • Develop protein-specific probes

  • Create chiral separation media

  • Study enzyme-substrate interactions

  • Investigate protein-protein interactions

Spectroscopic Characterization

NMR Spectroscopy

NMR spectroscopy provides crucial structural information about (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate. The compound has distinctive signals in both 1H and 13C NMR spectra:

In 1H NMR analysis, key signals include:

  • α-proton at approximately 4.3-4.6 ppm

  • Methylene protons of the serine side chain at 3.8-4.1 ppm

  • Methyl ester protons at approximately 3.7 ppm

  • Aromatic protons of the Fmoc group in the 7.2-7.8 ppm region

These spectral characteristics provide definitive confirmation of the compound's structure and purity.

IR Spectroscopy

IR spectroscopy reveals characteristic absorption bands including:

  • N-H stretching at approximately 3300-3400 cm-1

  • Carbonyl stretching at approximately 1700-1750 cm-1 (ester and carbamate)

  • O-H stretching at approximately 3200-3500 cm-1 (broad)

  • C-O stretching at approximately 1050-1200 cm-1

Research Applications and Recent Developments

Recent research has expanded the applications of (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate in several cutting-edge areas:

Chlorophyll-Amino Acid Conjugates

The compound has been utilized in the synthesis of chlorophyll-amino acid conjugates, where it acts as a chromo/fluorophore modified protein that efficiently emits visible to near-infrared light. These conjugates have potential applications in bioimaging and photodynamic therapy .

Mucin-Related O-linked Glycopeptides

As detailed in research findings, (S)-Methyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxypropanoate serves as an alcohol acceptor in glycosylation reactions to produce small mucin-related O-linked glycopeptides. This application is significant for research into glycobiology and the development of glycoprotein mimetics .

Serine Derivative Libraries

Recent studies have described the design and synthesis of serine derivative libraries using Fmoc-L-serine derivatives as starting materials. These libraries have been screened for various biological activities, including enzyme inhibition and receptor binding .

A typical synthetic route for these derivatives involves:

  • Coupling Fmoc-L-Ser(tBu)-OH with various amines

  • Deprotection of the Fmoc group

  • Introduction of P4 moiety by coupling with carboxylic acids

  • Deprotection of the t-butyl group

  • Esterification of the hydroxy group

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator